molecular formula C14H16ClN3O2 B2487660 3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride CAS No. 2173999-63-6

3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride

Cat. No. B2487660
CAS RN: 2173999-63-6
M. Wt: 293.75
InChI Key: XCQVTYDSFGTRNE-UHFFFAOYSA-N
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Description

The compound “3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride” is a derivative of 1,2,4-triazole . It has a molecular weight of 185.23 . The IUPAC name for this compound is 3-cyclopropyl-4-phenyl-4H-1,2,4-triazole .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11N3/c1-2-4-10(5-3-1)14-8-12-13-11(14)9-6-7-9/h1-5,8-9H,6-7H2 . This code provides a specific representation of the compound’s molecular structure.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have demonstrated antiviral properties. For instance:

Anticancer Potential

While specific studies on our compound are limited, 1,2,4-triazole derivatives (similar to our compound) have been evaluated for their anticancer activity. These derivatives exhibit selectivity against cancer cell lines .

Coordination Polymers

The ligand structure of our compound has been used to construct metal-organic frameworks (MOFs) . These MOFs, such as ZnL2·2H2O , CdL2(H2O)2·8H2O , and ML2(H2O)·H2O (M = Co, Ni) , were synthesized and structurally characterized .

Heterocyclic Chemistry

Indole derivatives play a crucial role in heterocyclic chemistry . The indole scaffold serves as a building block for various synthetic drug molecules, including lysergic acid diethylamide (LSD) and alkaloids obtained from plants .

Potential Therapeutic Applications

While more research is needed, the immeasurable potential of indole derivatives, including our compound, awaits exploration. Their multifaceted properties make them promising candidates for future therapeutic possibilities.

Future Directions

1,2,4-Triazolo derivatives, including “3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride”, have significant potential in drug design, discovery, and development due to their diverse pharmacological activities . Future research could focus on exploring the specific biological activities of this compound and developing new target-oriented drugs based on its structure .

properties

IUPAC Name

3-(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2.ClH/c18-13(19)9-8-12-15-16-14(10-6-7-10)17(12)11-4-2-1-3-5-11;/h1-5,10H,6-9H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQVTYDSFGTRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(N2C3=CC=CC=C3)CCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride

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